1-Amino-1-(2,5-difluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2,5-difluorobenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Formation of 1-amino-1-(2,5-difluorophenyl)propan-2-one.
Reduction: Formation of 1-amino-1-(2,5-difluorophenyl)propan-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(2,5-difluorophenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Amino-2-(2,4-difluorophenyl)propan-2-OL
- 1-Amino-1-(2,4-difluorophenyl)propan-2-OL hydrochloride
- Diisopropanolethanolamine
Uniqueness: 1-Amino-1-(2,5-difluorophenyl)propan-2-OL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-amino-1-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
CKQXOSDBVJFTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)F)N)O |
Origin of Product |
United States |
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